Thiethylperazine Maleate

Beschreibung

Eigenschaften

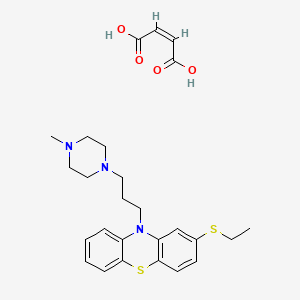

IUPAC Name |

(Z)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRTNPNFYFDMZ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) | |

| Record name | Thiethylperazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001179697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-69-7 | |

| Record name | Thiethylperazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001179697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine di(hydrogen maleate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETHYLPERAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUK64CF26E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action and Receptor Interactions

Pharmacokinetics and Pharmacodynamics

The in vivo evaluation of thiethylperazine's effect on the activity of Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene) has been a key area of preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov MRP1 is an ATP-binding cassette (ABC) transporter involved in the clearance of various substances across cellular membranes, including the blood-brain barrier. nih.gov Its potential role in clearing amyloid-beta (Aβ) peptides from the brain has made it a therapeutic target. nih.govnih.gov

Research has utilized sophisticated techniques such as positron emission tomography (PET) imaging in various mouse models to non-invasively assess the functional activity of MRP1 in response to thiethylperazine (B1681299) treatment. nih.gov One prominent study investigated the direct effect of thiethylperazine on MRP1 transport activity in wild-type mice and a rapid β-amyloidosis mouse model (APP/PS1-21). nih.govnih.gov In this study, mice were treated with thiethylperazine, and MRP1 activity was measured in the brain and lungs using the PET tracer 6-bromo-7-[C]methylpurine ([C]BMP). nih.gov The tracer is converted in vivo to a metabolite that is a known substrate of MRP1, and its elimination rate from tissues is used as a proxy for the transporter's activity. nih.gov

The findings from this PET imaging study indicated that a five-day oral treatment regimen with thiethylperazine did not result in a significant change in MRP1 transport activity in the brains and lungs of either wild-type or APP/PS1-21 mice. nih.govnih.gov The investigators suggested several potential explanations for this outcome: a genuine lack of an MRP1-stimulating effect in vivo, a substrate-dependent stimulation not detectable by the specific tracer used, insufficient drug concentration at the target tissues, or limitations in the sensitivity of the PET imaging technique to detect subtle changes in MRP1 stimulation. nih.govnih.gov

| Preclinical Model | Methodology | Parameter Measured | Key Finding |

|---|---|---|---|

| Wild-type, APP/PS1-21, and Abcc1(-/-) mice | Positron Emission Tomography (PET) with [¹¹C]BMP tracer | Elimination rate constant (kelim) of radioactivity in brain and lungs | No significant effect on MRP1 transport activity was observed after a 5-day oral treatment with thiethylperazine (15 mg/kg, once daily). |

Conversely, other preclinical research, particularly studies focusing on pathological outcomes rather than direct transporter function, provides evidence for thiethylperazine's engagement with the MRP1 pathway. nih.govalzheimersnewstoday.com In a mouse model of Alzheimer's disease, administration of thiethylperazine was shown to significantly reduce the cerebral Aβ load. nih.govalzheimersnewstoday.com This effect was dependent on the presence of a functional MRP1 transporter, as the Aβ reduction was observed in APP/PS1 mice but not in mice where the Abcc1 gene was knocked out (APP/PS1×Abcc1-/-). nih.gov These findings suggest that thiethylperazine's activation of MRP1 can enhance the clearance of Aβ from the brain, thereby reducing plaque burden. nih.govfrontiersin.org

The discrepancy between these findings highlights the complexity of evaluating drug effects in vivo. While direct measurement of transporter activity with a specific probe did not show a change, the observable, pathologically relevant outcome (Aβ reduction) was clearly dependent on the transporter's presence. nih.govnih.gov This suggests thiethylperazine may influence cerebral proteostasis through mechanisms that are linked to MRP1 but not fully captured by the specific PET assay used. nih.govnih.gov

| Preclinical Model | Methodology | Parameter Measured | Key Finding |

|---|---|---|---|

| APP/PS1 mice (Alzheimer's disease model) | Intramuscular or oral administration of thiethylperazine | Cerebral Aβ42 levels, plaque number, and mean plaque size | Significantly reduced Aβ levels and plaque burden in mice with functional MRP1 (ABCC1), but not in mice lacking the transporter. |

Preclinical Pharmacokinetics and Biotransformation Pathways

Absorption and Systemic Distribution Research

Thiethylperazine (B1681299) is characterized by its high lipophilicity, a key factor influencing its absorption and distribution throughout the body. wikipedia.orgnih.gov Following administration, it is well absorbed and begins to distribute systemically. unboundmedicine.com

Once in the bloodstream, thiethylperazine exhibits a strong affinity for binding with both biological membranes and plasma proteins. wikipedia.orgnih.gov Research indicates a high degree of plasma protein binding, with studies reporting binding percentages of 90% or greater. wikipedia.orgunboundmedicine.com This extensive binding influences the compound's availability to diffuse across membranes and reach its target sites. atlantis-press.com The unbound, or free, fraction of the drug is what is considered pharmacologically active and capable of crossing biological membranes. atlantis-press.com

Table 1: Plasma Protein Binding of Thiethylperazine

| Parameter | Finding | Source(s) |

| Plasma Protein Binding | ≥90% | unboundmedicine.com |

| Serum Protein Binding | >85% | wikipedia.org |

| Key Characteristic | Highly lipophilic, binds to membranes and proteins | wikipedia.orgnih.gov |

Thiethylperazine undergoes wide distribution in the body, accumulating in organs with high blood flow. wikipedia.orgnih.gov A significant aspect of its distribution is its ability to cross the placenta. wikipedia.orgnih.govunboundmedicine.comnih.gov

The compound's capacity to penetrate the blood-brain barrier (BBB) is inferred from its known central nervous system (CNS) effects. nih.gov While detailed pharmacokinetic data on its BBB permeability are not extensively documented, the occurrence of extrapyramidal symptoms suggests that thiethylperazine does enter the CNS to exert its effects. nih.gov Studies have shown that the drug is widely distributed within the body, with high concentrations found in the CNS. unboundmedicine.com Research in animal models has also noted biochemical effects on the vestibular system, further supporting its distribution to the brain. nih.gov

Metabolic Pathways and Metabolite Identification

Thiethylperazine is extensively metabolized, primarily in the liver, with only a small fraction (about 3%) of the unchanged drug being eliminated. wikipedia.orgnih.gov The biotransformation process involves multiple Phase I and Phase II reactions. nih.govmedicaldialogues.in

The liver is the principal site of thiethylperazine metabolism. wikipedia.orgunboundmedicine.commedicaldialogues.in The primary metabolic routes are oxidative processes, including sulfoxidation, hydroxylation, and dealkylation. medicaldialogues.in These reactions, typical of Phase I metabolism, serve to introduce or unmask functional groups on the drug molecule, preparing it for subsequent reactions. openaccessjournals.com The compound is also known to undergo some degree of first-pass metabolism in the liver and gastrointestinal mucosa. unboundmedicine.commedicaldialogues.inihs-headache.org In-vitro studies on related phenothiazine (B1677639) derivatives confirm that metabolic pathways include N-oxidation, N-demethylation, sulfoxidation, and aromatic hydroxylation. core.ac.uk

The oxidative metabolism of thiethylperazine is largely mediated by hepatic microsomal oxidases. nih.gov Specifically, the cytochrome P450 (CYP) enzyme system plays a crucial role. derangedphysiology.comlkouniv.ac.in Research has identified the CYP2D6 isoenzyme as a key player in the biotransformation of thiethylperazine. medicaldialogues.in This enzyme is responsible for metabolizing the parent drug into metabolites such as N-dealkylated perphenazine (B1679617), perphenazine sulfoxide, and the active metabolite 7-hydroxyperphenazine (B3061111). medicaldialogues.in The microsomal mixed-function oxidase system, located in the liver, facilitates these reactions which require oxygen and NADPH. derangedphysiology.com

Following Phase I oxidative reactions, thiethylperazine and its metabolites undergo Phase II conjugation reactions. nih.govopenaccessjournals.com Glucuronidation is a significant conjugation pathway for this compound. nih.govmedicaldialogues.in This process involves the transfer of a glucuronic acid molecule to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). reactome.orgnih.gov The resulting glucuronide conjugates are more water-soluble (hydrophilic) and are more readily excreted from the body. nih.govlibretexts.org A substantial portion of a thiethylperazine dose is reportedly secreted into the bile as glucuronides, facilitating its elimination. nih.gov

Table 2: Summary of Thiethylperazine Metabolism

| Metabolic Phase | Process | Key Enzymes/Pathways | Resulting Metabolites | Source(s) |

| Phase I | Oxidation (Sulfoxidation, Hydroxylation, Dealkylation) | Cytochrome P450 (specifically CYP2D6) | N-dealkylated perphenazine, Perphenazine sulfoxide, 7-hydroxyperphenazine | nih.govmedicaldialogues.in |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | nih.govmedicaldialogues.innih.gov |

Comprehensive Profiling and Identification of Metabolic Products

Thiethylperazine undergoes extensive metabolism, primarily in the liver and gastrointestinal mucosa, before its elimination. unboundmedicine.comwikipedia.org The biotransformation of thiethylperazine involves several key chemical reactions, which can be categorized into Phase I and Phase II metabolic pathways. medicaldialogues.inlongdom.org

Table 1: Metabolic Pathways and Products of Thiethylperazine

| Metabolic Phase | Reaction Type | Key Enzyme | Identified Metabolite | Metabolite Activity |

|---|---|---|---|---|

| Phase I | Sulfoxidation | CYP2D6 | Perphenazine sulfoxide | Data not available |

| Phase I | Hydroxylation | CYP2D6 | 7-hydroxyperphenazine | Active |

| Phase I | Dealkylation | CYP2D6 | N-dealkylated perphenazine | Data not available |

Excretion Routes and Elimination Dynamics

The elimination of thiethylperazine and its metabolites from the body occurs through multiple routes. The primary route of excretion is via the kidneys, with the substance being eliminated mainly in the urine. nih.govdrugbank.comnih.gov Research indicates that approximately 70% of the drug is excreted through urine, primarily as metabolites. medicaldialogues.in A smaller portion, around 5%, is eliminated through feces. medicaldialogues.in

Only a small fraction of the drug, approximately 3%, is excreted unchanged in the urine, underscoring the extensive degree of metabolism it undergoes. wikipedia.orgnih.gov The elimination half-life of the parent thiethylperazine compound has been reported to be approximately 12 hours. wikipedia.org The elimination half-lives of its metabolites have also been characterized; the half-life for perphenazine is between 9 and 12 hours, while the active metabolite 7-hydroxyperphenazine has a longer half-life of 10 to 19 hours. medicaldialogues.in It is a notable characteristic of phenothiazines that their various metabolites can remain detectable in urine for as long as six months after administration has been discontinued. nih.gov

Table 2: Elimination Dynamics of Thiethylperazine

| Parameter | Finding |

|---|---|

| Primary Excretion Route | Urine (approx. 70%) medicaldialogues.in |

| Secondary Excretion Route | Feces (approx. 5%) medicaldialogues.in |

| Form of Excretion | Primarily as metabolites nih.gov |

| Unchanged Drug in Urine | ~3% wikipedia.orgnih.gov |

| Elimination Half-Life (Parent) | 12 hours wikipedia.org |

| Elimination Half-Life (Metabolites) | 9-12 hours (perphenazine); 10-19 hours (7-hydroxyperphenazine) medicaldialogues.in |

| Long-Term Detection | Metabolites of phenothiazines can be found in urine up to 6 months post-discontinuation. nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| 7-hydroxyperphenazine |

| Chlorpromazine (B137089) |

| Perphenazine |

| Perphenazine sulfoxide |

| Thiethylperazine |

Advanced Research Methodologies for Thiethylperazine Maleate

Receptor Binding Studies and Affinity Profiling

Receptor binding studies are fundamental to understanding the pharmacodynamics of thiethylperazine (B1681299), a phenothiazine (B1677639) derivative known for its dopamine (B1211576) antagonist properties. nih.gov These assays allow researchers to determine the affinity of the compound for various receptors, providing insight into its therapeutic effects and potential for off-target interactions.

Methodologies for Quantitative Ligand Binding Assays

Quantitative ligand binding assays (LBAs) are analytical procedures that rely on the specific binding of a ligand (like thiethylperazine) to a receptor or other macromolecule. wikipedia.org The goal is to quantify the concentration of a target or to determine the affinity of a ligand for that target. wikipedia.orgnih.gov

The core principle involves incubating a source of receptors (e.g., brain tissue homogenates or cells expressing a specific receptor) with a labeled ligand. vbspu.ac.in Historically, radioactive isotopes such as ³H or ¹²⁵I have been used to label ligands due to their high sensitivity. wikipedia.org The assay measures the amount of labeled ligand bound to the receptor.

Key types of ligand binding assays include:

Saturation Binding Assays: These experiments are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov They involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov

Competition Binding Assays: These assays measure the ability of an unlabeled test compound, such as thiethylperazine, to compete with a labeled ligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its affinity for the receptor. nih.gov

A critical step in many LBAs is the separation of the bound ligand-receptor complexes from the unbound ligand. wikipedia.org This is commonly achieved through rapid filtration over glass fiber filters, which trap the larger receptor-ligand complexes while allowing the free ligand to pass through. vbspu.ac.in The radioactivity retained on the filter is then measured using a liquid scintillation counter. vbspu.ac.in To streamline this process, Scintillation Proximity Assays (SPA) have been developed, which eliminate the need for a physical separation step. wikipedia.org In SPA, the receptors are bound to microspheres containing a scintillant that only emits light when a radiolabeled ligand binds directly to the receptor on the bead. wikipedia.org

Table 1: Key Parameters in Quantitative Ligand Binding Assays

| Parameter | Description | Determined By |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | A measure of the affinity of a ligand for a receptor. A lower Kd indicates higher affinity. | Saturation Binding Assay |

| Bmax (Maximum Receptor Density) | The total concentration of receptor binding sites in the sample. | Saturation Binding Assay |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Binding Assay |

| Ki (Inhibitory Constant) | An absolute measure of the affinity of a competing ligand, calculated from the IC50 value. | Competition Binding Assay (using Cheng-Prusoff equation) |

In Vitro Pharmacological Characterization Techniques

Following the determination of binding affinity, in vitro pharmacological characterization techniques are used to assess the functional activity of thiethylperazine at its target receptors. These assays move beyond simple binding to measure the biological response elicited by the compound.

As a phenothiazine, thiethylperazine's primary mechanism is the antagonism of dopamine D2 receptors. nih.govderangedphysiology.com In vitro models for screening antipsychotic drugs often utilize dopamine receptor binding assays with radiolabeled antagonists like ³H-spiperone to determine the binding affinity of test compounds to D2 receptors. slideshare.netnih.gov These assays have been shown to be predictive of in vivo dopamine receptor antagonism and antipsychotic activity. slideshare.net

The general procedure for a D2 receptor assay involves:

Tissue Preparation: A dopamine-enriched brain area, such as the striatum from male rats, is homogenized in a buffer solution. slideshare.net

Incubation: The prepared cell membrane suspension is incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., ³H-spiperone) and varying concentrations of the test compound (thiethylperazine). slideshare.net

Separation and Counting: Bound and free ligands are separated via filtration, and the radioactivity of the bound portion is quantified. vbspu.ac.inslideshare.net

Data Analysis: The results are used to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50 value), which reflects its binding potency. slideshare.net

Analytical Chemistry Techniques for Characterization and Quantification

A variety of analytical chemistry techniques are essential for the confirmation of thiethylperazine maleate's structure and for its quantification in pharmaceutical formulations and biological samples.

Spectrophotometric Determination Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds. These methods are often valued for their simplicity, speed, and cost-effectiveness. uobaghdad.edu.iq For thiethylperazine, spectrophotometric methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is directly proportional to the concentration of the analyte. nih.govresearchgate.net

One such method involves the diazotization of a primary amino group followed by a coupling reaction to form a colored azo-dye. uobaghdad.edu.iq Another approach for phenothiazines involves their reaction with a reagent in an acidic medium to form a colored complex. researchgate.net The maximum absorption wavelength (λmax) of the resulting colored species is identified, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions. researchgate.net This curve is then used to determine the concentration of thiethylperazine in unknown samples. The UV spectrum of thiethylperazine maleate (B1232345) shows maximum absorption at 264 nm and 316 nm in ethanol. nih.gov

Table 2: Example of a Spectrophotometric Method for Drug Determination

| Parameter | Value/Range | Reference |

|---|---|---|

| Principle | Diazotization and coupling with a chromogenic reagent (e.g., 1,7-DHN) | uobaghdad.edu.iq |

| Wavelength of Max Absorbance (λmax) | 578 nm | uobaghdad.edu.iq |

| Linearity Range | 1.0 - 15 µg/mL | uobaghdad.edu.iq |

| Molar Absorptivity | 2.9867 x 104 L.mol-1.cm-1 | uobaghdad.edu.iq |

| Limit of Detection (LOD) | 0.059 µg/mL | uobaghdad.edu.iq |

| Limit of Quantification (LOQ) | 0.198 µg/mL | uobaghdad.edu.iq |

Note: This table represents a general example of a spectrophotometric method for a drug with a primary amino group and is illustrative of the parameters determined. uobaghdad.edu.iq

Electrochemical Analysis, including Voltammetry

Electrochemical methods, particularly voltammetry, offer highly sensitive and rapid techniques for the analysis of electroactive compounds like thiethylperazine. nih.govnih.gov These methods measure the current that results from the application of a varying potential to an electrode submerged in a solution of the analyte. nih.gov Because the phenothiazine structure contains chemically active sulfur and nitrogen atoms, it is readily oxidizable, making it an ideal candidate for electrochemical analysis. researchgate.net

Techniques such as Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Cyclic Voltammetry (CV) are commonly employed. nih.govresearchgate.net Research has demonstrated the use of a glassy carbon electrode modified with a semi-graphitized carbon nanofibers/MnO nanocomposite (eCNF/MnO/GC) for the highly sensitive determination of thiethylperazine. nih.gov Another study on phenothiazine derivatives utilized a boron-doped diamond (BDD) electrode, which showed reversible oxidation peaks for the compounds. nih.govresearchgate.net The relationship between the peak current and the concentration of the analyte allows for its quantification. nih.gov

Table 3: Voltammetric Determination of Thiethylperazine and Related Phenothiazines

| Technique/Electrode | Analyte | Linear Range (mol L-1) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| DPV on eCNF/MnO/GC Electrode | Thiethylperazine | Not specified | 6.3 nmol L-1 | nih.gov |

| SWV on BDD Electrode | Levomepromazine | 4 x 10-7 to 1.38 x 10-4 | Not specified | nih.govresearchgate.net |

| SWV on BDD Electrode | Promazine | 4 x 10-7 to 1.17 x 10-5 | Not specified | nih.govresearchgate.net |

This table showcases the sensitivity of various voltammetric methods for phenothiazine compounds. nih.govnih.govresearchgate.net

The mechanism of the electrochemical reaction for phenothiazines typically involves the reversible oxidation of the molecule to a cation radical. researchgate.netresearchgate.net Studies using cyclic voltammetry, where the potential is swept in both forward and reverse directions, help to elucidate the reversibility and mechanism of the redox processes. researchgate.net

Mass Spectrometry Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley.com It is an indispensable tool for the structural characterization and confirmation of the identity of compounds like thiethylperazine. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional specificity and sensitivity for quantitative analysis in complex matrices. wiley.com

For structural elucidation, a sample of thiethylperazine is introduced into the mass spectrometer, where it is ionized. The resulting molecular ion ([M+H]⁺) is then subjected to fragmentation. The pattern of fragment ions produced is unique to the molecule's structure and serves as a chemical fingerprint for its identification. A study detailing the chemical characterization of thiethylperazine dimaleate by mass spectrometry has outlined its possible fragmentation routes. nih.gov

Tandem mass spectrometry (MS/MS) is often used for quantitative bioanalysis. researchgate.net In this technique, the precursor ion (the molecular ion of thiethylperazine) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations. researchgate.net

Table 4: Representative Mass Spectrometry Data for Thiethylperazine

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C22H29N3S2 | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion (m/z) | 400.18823 [M+H]+ | nih.gov |

| Major Fragment Ions (m/z) | 141.1384, 113.1073, 239.0763 | nih.gov |

Data obtained from MS/MS analysis of thiethylperazine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Research

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of drug metabolites, a critical aspect of pharmaceutical research. cmro.intechnologynetworks.com Its high sensitivity and selectivity make it particularly suitable for detecting the low concentrations of metabolites often found in complex biological matrices. technologynetworks.comnih.gov The process involves the separation of compounds in a sample using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by the mass spectrometer. cmro.in

In the context of this compound, while specific LC-MS studies detailing its complete metabolite profile are not extensively published in the readily available literature, the methodology is standard for phenothiazine drugs. For instance, LC-MS/MS (tandem mass spectrometry) has been successfully employed to analyze other phenothiazines and their metabolites in various biological samples. ijpras.com This technique offers the ability to differentiate between molecules with the same nominal mass (isobaric) and even those with the same exact mass (isomeric) through fragmentation patterns, providing a high degree of confidence in metabolite identification. researchgate.net

The general workflow for metabolite identification using LC-MS involves several key steps:

Sample Preparation: Extraction of the drug and its metabolites from biological fluids or tissues.

Chromatographic Separation: Utilizing an LC system to separate the parent drug from its various metabolites based on their physicochemical properties.

Mass Spectrometric Analysis: Ionization of the separated compounds and analysis of their mass-to-charge ratios. High-resolution mass spectrometry (HRMS) is often used to obtain accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

Data Processing and Identification: Using specialized software to compare the mass spectra of potential metabolites with the parent drug and to predict metabolic transformations (e.g., oxidation, demethylation, sulfoxidation).

Although detailed metabolic pathways for thiethylperazine are not as thoroughly documented as for some other phenothiazines, it is known to be metabolized primarily in the liver. nih.gov Based on the known metabolism of other phenothiazine derivatives, expected metabolites of thiethylperazine would likely include sulfoxides and N-demethylated products. LC-MS would be the ideal platform to confirm these and discover other, potentially novel, metabolites.

Table 1: General LC-MS Parameters for Phenothiazine Analysis

| Parameter | Description | Typical Conditions for Phenothiazine Analysis |

|---|---|---|

| Chromatography | ||

| Column | Stationary phase for separation | C18 reversed-phase column |

| Mobile Phase | Solvents used to elute compounds | A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate |

| Flow Rate | Speed of mobile phase through the column | 0.2-0.5 mL/min |

| Mass Spectrometry | ||

| Ionization Source | Method to generate ions from the sample | Electrospray Ionization (ESI) |

| Scan Mode | Manner of detecting ions | Full Scan for initial screening, followed by Tandem MS (MS/MS) for structural confirmation |

| Collision Energy | Energy used to fragment ions in MS/MS | Varied to obtain optimal fragmentation patterns |

Synthetic Chemistry and Analog Development

The phenothiazine core is a tricyclic heterocyclic system that forms the backbone of a major class of antipsychotic and antiemetic drugs. jmedchem.comwikipedia.org The synthesis of this nucleus and its subsequent derivatization are central to the development of new therapeutic agents.

Historically, the phenothiazine nucleus was first synthesized by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org However, more contemporary and efficient methods often involve the cyclization of 2-substituted diphenyl sulfides. wikipedia.org A common strategy for creating the diverse range of phenothiazine derivatives involves modifications at the 2- and 10-positions of the phenothiazine ring.

One classical synthetic approach is the reaction of a substituted diphenylamine with sulfur in the presence of an oxidizing agent like iodine. jmedchem.com Modern advancements have introduced more controlled and higher-yielding methods, such as transition metal-catalyzed reactions. For example, palladium-catalyzed amination of halogenated diphenyl sulfides has proven to be an efficient route to various phenothiazine derivatives. jmedchem.com

The general synthetic scheme for many phenothiazine drugs, including those structurally related to thiethylperazine, often involves a multi-step process:

Formation of the Phenothiazine Nucleus: This can be achieved through various cyclization reactions. One method involves the Smiles rearrangement of 2-formamido-2'-nitrodiphenyl sulfides. researchgate.net

Substitution at the 2-position: Introduction of an electron-withdrawing group, such as the ethylsulfanyl group in thiethylperazine, is crucial for modulating the compound's biological activity. This is often accomplished through reactions like Friedel-Crafts acylation. nih.gov

Alkylation at the 10-position: The addition of a side chain at the nitrogen atom of the phenothiazine ring is a key step in creating most therapeutically active phenothiazines. jmedchem.com This is typically achieved by reacting the phenothiazine nucleus with an appropriate alkyl halide. For thiethylperazine, this would involve introducing the 1-methylpiperazin-4-yl)propyl side chain.

Recent synthetic strategies also employ microwave-assisted synthesis to accelerate reaction times and improve yields. jmedchem.com The synthesis of novel phenothiazine derivatives continues to be an active area of research, with the goal of developing compounds with improved efficacy and fewer side effects. nih.govacs.org

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify physiological processes in vivo. nih.govnih.gov The development of specific PET probes for targets of interest is a cornerstone of modern neuroscience and drug development research. researchgate.net

For phenothiazines, including thiethylperazine, the development of radiolabeled analogs allows for the study of their distribution, target engagement, and pharmacokinetics in the brain. The most common positron-emitting isotopes used for labeling small molecules for PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.govmdpi.com

While a specific ¹¹C or ¹⁸F-labeled version of thiethylperazine for PET imaging is not prominently described in the literature, the general principles for creating such a probe would follow established radiosynthetic methods. For example, a common approach for ¹¹C-labeling involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. In the case of thiethylperazine, the N-methyl group on the piperazine (B1678402) ring would be a logical site for radiolabeling.

The synthesis of an ¹⁸F-labeled probe is often more complex but offers the advantage of a longer half-life (109.7 minutes for ¹⁸F vs. 20.4 minutes for ¹¹C), allowing for longer imaging studies and more complex radiosynthetic procedures. mdpi.com The development of novel ¹⁸F-labeled tracers often involves multi-step syntheses, including the preparation of a suitable precursor molecule that can be readily fluorinated. nih.govgoogle.com

A study utilized [¹¹C]BMP, a tracer for the multidrug resistance-associated protein 1 (MRP1), to investigate the in vivo effects of thiethylperazine on MRP1 activity in mice. nih.gov Although this study did not use a radiolabeled version of thiethylperazine itself, it demonstrates the application of PET imaging to study the pharmacological effects of the drug. nih.gov

Table 2: Common Radionuclides for PET Imaging

| Radionuclide | Half-life (minutes) | Maximum Positron Energy (MeV) | Common Applications in Drug Research |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 | 0.96 | Labeling of endogenous molecules and drugs without altering their structure. |

| Fluorine-18 (¹⁸F) | 109.7 | 0.64 | Development of a wide range of radiotracers due to its favorable half-life. nih.gov |

| Gallium-68 (⁶⁸Ga) | 68 | 1.90 | Labeling of peptides and antibodies, particularly in oncology. mdpi.com |

Translational Research Perspectives and Future Avenues

Repurposing Research of Thiethylperazine (B1681299) Maleate (B1232345)

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for addressing unmet medical needs. nih.gov Thiethylperazine maleate has emerged as a candidate in this strategy, with research exploring its potential in diverse and critical areas of medicine.

Investigations into Antiviral Activity (e.g., MERS-CoV, SARS-CoV)

In the global effort to combat emerging viral threats, screening libraries of existing drugs has been a key strategy. researchgate.net During the response to coronaviruses like MERS-CoV and SARS-CoV, extensive screening of compound libraries identified several promising candidates, including thiethylperazine. nih.gov

Initial in vitro studies demonstrated that this compound inhibits the replication of both MERS-CoV and SARS-CoV. nih.gov In one study, it was identified as one of 27 compounds effective against both viruses. nih.gov The effective concentration (EC50) of this compound against MERS-CoV was reported to be 7.87 µM. nih.gov For SARS-CoV-2, the virus responsible for COVID-19, the EC50 was found to be 7.09 µM and 8.02 µM at different multiplicities of infection. nih.gov These findings have positioned thiethylperazine as a subject of interest for further investigation into its potential as a broad-spectrum antiviral agent. news-medical.net

Role in Neurodegenerative Disease Research, particularly Amyloid-Beta Clearance

A significant area of translational research for thiethylperazine is its potential role in neurodegenerative diseases, particularly Alzheimer's disease. alzheimersnewstoday.com Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. alzheimersnewstoday.comgoogle.com A key hypothesis in Alzheimer's research is that impaired clearance of Aβ from the brain is a critical factor in disease progression. google.comnih.gov

Research has focused on the multidrug resistance-associated protein 1 (MRP1), an ABC transporter at the blood-brain barrier that may play a role in exporting Aβ from the brain. alzheimersnewstoday.comnih.gov In vitro studies have shown that thiethylperazine can stimulate the activity of MRP1. nih.gov This has led to the hypothesis that thiethylperazine could enhance the clearance of Aβ from the brain, thereby offering a therapeutic approach for Alzheimer's disease. alzheimersnewstoday.comnih.gov

Preclinical studies in mouse models of Alzheimer's disease have shown that treatment with thiethylperazine resulted in a significant decrease in brain Aβ levels. alzheimersnewstoday.com This effect was not observed in mice lacking the gene for MRP1, further supporting the proposed mechanism of action. nih.gov Based on this promising preclinical data, a Phase 2 clinical trial (DrainAD) was initiated to assess the safety and efficacy of thiethylperazine in promoting Aβ clearance in patients with early-stage Alzheimer's disease. alzheimersnewstoday.comclinicaltrials.govdrugbank.com The trial aimed to measure the efflux of Aβ from the brain into the bloodstream. clinicaltrials.gov

Comparative Pharmacological Analyses within the Phenothiazine (B1677639) Class

Thiethylperazine belongs to the phenothiazine class of compounds, which are characterized by a common three-ring structure. nih.govtaylorandfrancis.com This class includes a variety of drugs with antipsychotic, antiemetic, and antihistaminic properties. nih.govtaylorandfrancis.comdrugbank.com

From a pharmacological standpoint, phenothiazines are known for their broad receptor binding profiles. drugbank.com Thiethylperazine, like other phenothiazines, acts as an antagonist at several neurotransmitter receptors, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.com Its antiemetic effects are primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone of the medulla. nih.gov

When compared to other phenothiazines, such as chlorpromazine (B137089), thiethylperazine has demonstrated potent dopaminergic antagonism. nih.gov In preclinical and clinical studies, thiethylperazine was found to be approximately three times as potent as chlorpromazine in tests of dopaminergic antagonism, such as elevating levels of homovanillic acid in cerebrospinal fluid and prolactin in the blood. nih.gov This highlights the variability in potency and clinical effects that can exist even within the same drug class, driven by subtle differences in chemical structure and receptor affinities.

Theoretical Frameworks in Receptor Occupancy and Drug Action

The effects of thiethylperazine, like any drug, are governed by the principles of receptor theory. derangedphysiology.com The "occupancy theory" posits that the magnitude of a drug's effect is proportional to the number of receptors occupied by the drug. derangedphysiology.comcutm.ac.in The interaction between a drug and its receptor is a critical event that determines the drug's pharmacological action. nih.gov

The affinity of a drug for its receptor determines how tightly it binds, while its intrinsic activity or efficacy describes the ability of the drug-receptor complex to produce a biological response. cutm.ac.innih.gov Thiethylperazine's action as an antagonist at various receptors means that it binds to these receptors but does not activate them, thereby blocking the effects of the natural neurotransmitters. drugbank.com

Integration of Advanced Technologies in Preclinical Research

The investigation of thiethylperazine's novel therapeutic applications has been significantly aided by advanced research technologies.

Utilization of Advanced Imaging Techniques (e.g., PET) for Mechanistic Studies

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in living subjects, including animal models and humans. researchgate.net In the context of thiethylperazine research for Alzheimer's disease, PET imaging has been employed to investigate its proposed mechanism of action. nih.govnih.gov

Specifically, PET studies have been conducted to assess whether thiethylperazine stimulates the activity of the MRP1 transporter in the brain. nih.gov These studies used a specific PET tracer, [11C]BMP, which is a substrate for MRP1. nih.govnih.gov The elimination rate of this tracer from the brain is used as a measure of MRP1 transport activity. nih.gov

In one preclinical study, PET imaging was used to measure MRP1 activity in wild-type and Alzheimer's disease model mice before and after treatment with thiethylperazine. nih.govnih.gov The results of this particular study did not show a significant change in MRP1 activity in the brain following thiethylperazine treatment. nih.govnih.gov This finding highlights the complexity of translating in vitro findings to in vivo systems and underscores the importance of advanced imaging in mechanistically evaluating drug candidates. nih.gov PET imaging continues to be a crucial tool in Alzheimer's research for assessing amyloid and tau pathology and for evaluating the effects of new therapies. youtube.comyoutube.com

Role of Artificial Intelligence in Compound Evaluation and Preclinical Research Optimization

The integration of Artificial Intelligence (AI) is revolutionizing pharmaceutical research, offering powerful tools to enhance the efficiency and precision of preclinical studies. nih.govnih.gov For a compound like thiethylperazine, which belongs to the well-established phenothiazine class, AI can unlock new research avenues and optimize its evaluation for novel therapeutic applications. nih.gov

The traditional drug discovery pipeline is a lengthy and costly process, often taking several years for a compound to move from initial screening to preclinical testing. intuitionlabs.ai AI and Machine Learning (ML) algorithms can significantly shorten this timeline by rapidly analyzing vast and complex datasets. nih.govintuitionlabs.ai In the context of thiethylperazine and its derivatives, AI can be instrumental in several key areas of preclinical research.

De Novo Design and Lead Optimization: Generative AI models can design novel phenothiazine analogs with tailored properties. nih.gov By learning from the known structure-activity relationships of existing compounds, these algorithms can propose new molecular structures optimized for specific targets, such as the ABCC1 transporter implicated in Alzheimer's disease pathology. wikipedia.orgclinicaltrials.gov This approach accelerates the identification of lead candidates with potentially higher efficacy and improved properties.

Predictive Modeling: A significant gap in the knowledge of thiethylperazine is its incomplete pharmacokinetic profile in humans. nih.gov AI algorithms can build predictive models for crucial properties like absorption, distribution, metabolism, excretion (ADME), and toxicity. mdpi.com By training on data from other phenothiazines and related compounds, these models can forecast the bioavailability and potential liabilities of new thiethylperazine derivatives before they are synthesized, thus prioritizing resources for the most promising candidates. intuitionlabs.ai

Target Identification and Drug Repurposing: AI excels at identifying novel connections between drugs, genes, and diseases by analyzing extensive biological data. mdpi.com While thiethylperazine is known as an antiemetic, its antagonist activity at dopamine and serotonin receptors suggests other potential uses. drugbank.com AI platforms can screen for new therapeutic indications by matching the compound's molecular signature against various disease models, a strategy that led to the investigation of its potential in Alzheimer's disease. clinicaltrials.govmdpi.com

The table below outlines the potential applications of AI in optimizing the preclinical evaluation of thiethylperazine.

Table 1: Application of AI Methodologies in Preclinical Research of Thiethylperazine| AI Methodology | Application Area | Potential Impact on Thiethylperazine Research |

|---|---|---|

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Design of novel phenothiazine analogs with enhanced affinity for specific targets (e.g., ABCC1 transporter). nih.gov |

| Graph Neural Networks (GNNs) | Property Prediction | Forecasting physicochemical properties, bioavailability, and potential toxicity of thiethylperazine derivatives. mdpi.com |

| Machine Learning (ML) Algorithms | Virtual Screening | Rapidly screen large virtual libraries of compounds to identify new phenothiazine-based molecules with desired activity. youtube.com |

| Deep Learning | Target Identification & Repurposing | Analyze genomic and proteomic data to uncover new therapeutic targets for thiethylperazine beyond emesis, such as in neurodegenerative disorders or oncology. mdpi.comnih.gov |

| Natural Language Processing (NLP) | Literature Analysis | Systematically extract and synthesize information from scientific literature to identify mechanistic gaps and formulate new research hypotheses. |

By leveraging these computational tools, researchers can accelerate the translational pipeline, reducing the time and cost associated with moving a compound from the laboratory to clinical investigation. intuitionlabs.ai

Identification of Unexplored Research Questions and Mechanistic Gaps

Despite its long-standing clinical use as an antiemetic, significant gaps remain in the scientific understanding of this compound. These unexplored areas represent fertile ground for future research, potentially unlocking new therapeutic applications for this phenothiazine derivative.

A primary mechanistic gap is the incomplete characterization of its human pharmacology. The precise pharmacodynamic action of thiethylperazine in humans remains unknown and has largely been inferred from animal models. rxlist.comdrugs.com Furthermore, its complete pharmacokinetic profile in humans has not been thoroughly studied, leaving questions about its metabolism and disposition. nih.gov

A significant and recent discovery has opened a new translational horizon: thiethylperazine activates the ABCC1 transport protein, which is involved in clearing amyloid-beta peptides from the brain. wikipedia.org This finding has prompted a clinical trial to investigate its potential as a treatment for Alzheimer's disease. clinicaltrials.gov This novel mechanism is a critical area for future research, focusing on understanding how to optimize this effect for therapeutic benefit in neurodegenerative diseases.

The table below summarizes key unexplored research questions concerning this compound.

Table 2: Unexplored Research Questions for this compound| Research Area | Key Unexplored Question(s) | Rationale / Significance |

|---|---|---|

| Human Pharmacology | What are the complete human pharmacokinetic and pharmacodynamic profiles of thiethylperazine? | Current knowledge is incomplete and largely extrapolated from animal studies, limiting a full understanding of its action in humans. nih.govrxlist.comdrugs.com |

| Mechanism of Action | How does the antagonism of multiple receptor types (dopamine, serotonin, etc.) contribute individually and synergistically to its therapeutic and other effects? | Dissecting its polypharmacology could enable the design of more selective derivatives and identify new therapeutic opportunities. wikipedia.orgdrugbank.com |

| Neurodegenerative Diseases | Can thiethylperazine or its analogs be optimized to enhance ABCC1-mediated amyloid-beta efflux for the treatment of Alzheimer's disease? | This recently discovered mechanism presents a promising drug repurposing opportunity that requires extensive further investigation. wikipedia.orgclinicaltrials.gov |

| Therapeutic Repurposing | Does the antipsychotic-like receptor profile of thiethylperazine have therapeutic potential that has been overlooked? | The compound's activity at dopamine and serotonin receptors suggests it could be a scaffold for developing drugs for other CNS disorders. wikipedia.orgdrugbank.com |

Addressing these questions through targeted preclinical and clinical research could redefine the therapeutic landscape for this compound, moving it beyond its traditional role as an antiemetic into new and impactful clinical applications.

Q & A

Q. What analytical methods are recommended for quantifying thiethylperazine maleate in pharmaceutical formulations, and how do they compare to pharmacopeial standards?

A spectrophotometric method using benzocaine and N-bromosuccinimide (NBS) as reagents is validated for quantifying this compound. Optimal conditions include 0.4% NBS, 0.5% benzocaine in methanol, and measurement at 640 nm (for thiethylperazine) after 40 minutes of reaction time. Methanol ensures maximal color stability. The method demonstrates linearity (0.08–40 μg/mL) with high sensitivity and accuracy comparable to BP/USP titrimetric methods . For pharmacopeial compliance, HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) and UV detection is recommended, adhering to USP/EP protocols for purity (98.0–101.5%) and impurity profiling .

Q. What are the primary pharmacological targets of this compound, and how are these interactions experimentally validated?

this compound acts as a dopamine D2 and histamine H1 receptor antagonist, validated via receptor-binding assays and neurochemical studies (e.g., striatal dihydroxyphenylacetic acid elevation in rats). It also activates ABCC1 transporters, demonstrated by reduced amyloid-β42 levels in APP/PS1 mice. Experimental protocols include in vivo prolactin elevation in humans (D2 antagonism) and microbial susceptibility assays for ABCC1 activity .

Advanced Research Questions

Q. How can electrochemical methods improve the detection of this compound in complex biological matrices?

Electrochemical sensors using modified electrodes (e.g., eCNF/MnO/GC) enhance sensitivity by leveraging oxidation reactions unique to thiethylperazine. These methods are advantageous for real-time monitoring in pharmacokinetic studies, with validation via cyclic voltammetry and calibration against HPLC standards. The reaction mechanism involves electron transfer at the phenolic moiety, as proposed in Scheme 1 .

Q. How do physicochemical properties of thiethylperazine derivatives influence their molar absorptivity in UV-Vis spectroscopy?

Substituents at R1 and R2 positions (e.g., -SC₂H₅ in thiethylperazine) correlate with log ε max values. Computational models (Eq. 1–3) predict absorption based on electron-donating/withdrawing effects, validated experimentally. For example, this compound’s λmax at 640 nm aligns with its thiethyl group’s electron-rich nature, enhancing charge-transfer interactions with NBS .

Q. What experimental factors explain discrepancies in reported clinical efficacy of this compound as a neuroleptic agent?

Dosage and study design critically influence outcomes. Earlier studies underestimated efficacy due to subtherapeutic dosing (<3 mg/kg), while later trials matching chlorpromazine-equivalent doses (3 mg/kg) demonstrated antipsychotic activity via D2 receptor occupancy and prolactin elevation. Contradictions arise from differences in endpoint measures (e.g., CSF homovanillic acid vs. behavioral scales) .

Q. How does acid selection in colorimetric assays affect the stability and intensity of this compound’s reaction products?

Concentrated HCl (for promethazine) and 70% HClO₄ (for thiethylperazine) maximize color stability and intensity by protonating phenothiazine derivatives. Acid volumes (0.2–2.0 mL) do not affect absorbance, but excess acid degrades chromophores. Methanol dilution preserves absorbance for ≥10 hours, enabling batch processing .

Q. What methodological considerations are critical for validating this compound’s impurity profile under pharmacopeial guidelines?

USP/EP protocols require ion-pair HPLC with acetonitrile-methanol-sodium 1-octanesulfonate (40:15:45) mobile phases and L1 columns. System suitability parameters include tailing factor ≤2.0 and RSD ≤0.73%. Residual solvents and ignitable residues are quantified via GC and gravimetry, with acceptance criteria ≤0.1% .

Methodological Resources

- Spectrophotometry : Optimize benzocaine/NBS concentrations and reaction time to minimize interference from excipients .

- HPLC : Use ion-pairing agents to resolve thiethylperazine from polar degradation products .

- Electrochemistry : Validate electrode modifications (e.g., MnO nanoparticles) for enhanced redox sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.